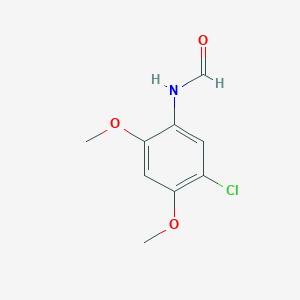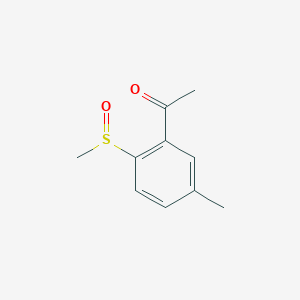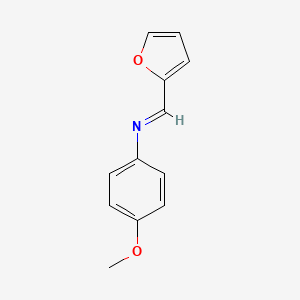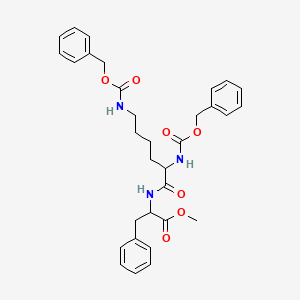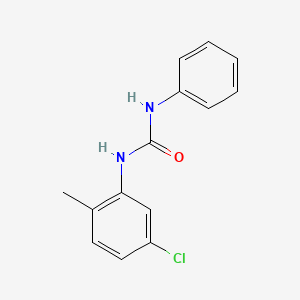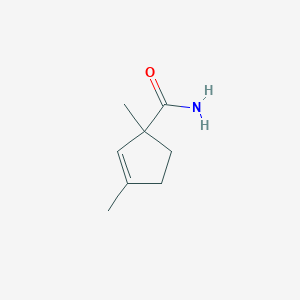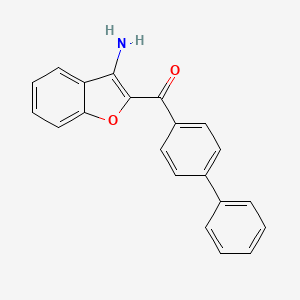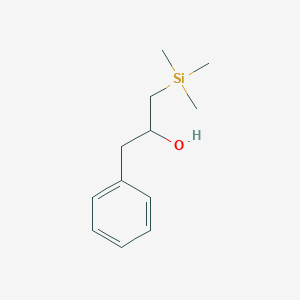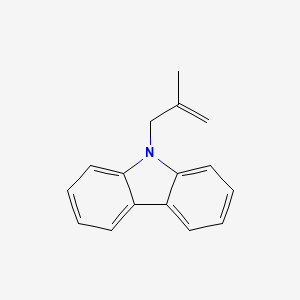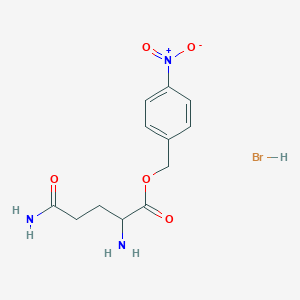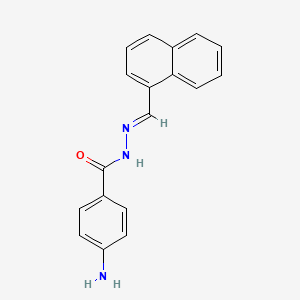
Tetraoctadecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctadecylsilane is a chemical compound with the molecular formula C72H148Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraoctadecylsilane can be synthesized through various methods. One common approach involves the reaction of octadecyltrimethoxysilane with tetraethoxysilane in an alkaline medium. Another method involves grafting commercial silica with octadecyltrimethoxysilane, which results in a lower carbon content compared to the sol-gel method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sol-gel processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraoctadecylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atom and the long alkyl chains.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of silanols or siloxanes, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Tetraoctadecylsilane has a wide range of applications in scientific research:
Biology: this compound-modified surfaces are used in biological assays and biosensors to enhance sensitivity and specificity.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable monolayers on various substrates.
Wirkmechanismus
The mechanism by which tetraoctadecylsilane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are formed by the physical adsorption or covalent bonding of the silane head group to the substrate, stabilized by van der Waals interactions between the alkyl chains . This results in a highly ordered and stable monolayer that can modify the surface properties of the substrate.
Vergleich Mit ähnlichen Verbindungen
Octadecyltrimethoxysilane (OTMS): Similar to tetraoctadecylsilane, OTMS is used to create SAMs on surfaces. it has a different molecular structure and reactivity.
Octadecyltrichlorosilane (OTCS): Another similar compound, OTCS, is also used for surface modification but has different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to its long alkyl chains and the presence of four octadecyl groups attached to the silicon atom. This structure provides enhanced hydrophobicity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C72H148Si |
|---|---|
Molekulargewicht |
1042.0 g/mol |
IUPAC-Name |
tetraoctadecylsilane |
InChI |
InChI=1S/C72H148Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 |
InChI-Schlüssel |
DNTNLCLJSMTQPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



